
N6-(Methylsulfonyl)-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-(Methylsulfonyl)-L-lysine is a chemical compound that features a lysine amino acid modified with a methylsulfonyl group at the N6 position. This modification can significantly alter the properties and reactivity of the lysine residue, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-(Methylsulfonyl)-L-lysine typically involves the methylsulfonylation of L-lysine. One common method includes the reaction of L-lysine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N6-(Methylsulfonyl)-L-lysine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methylsulfonyl group, reverting to L-lysine.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: L-lysine.
Substitution: Various substituted lysine derivatives depending on the nucleophile used.
Scientific Research Applications
N6-(Methylsulfonyl)-L-lysine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein modification and enzyme activity regulation.
Medicine: Investigated for potential therapeutic applications, including enzyme inhibitors and drug delivery systems.
Industry: Utilized in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of N6-(Methylsulfonyl)-L-lysine involves its interaction with various molecular targets. The methylsulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity and function. This modification can affect signaling pathways, enzyme catalysis, and protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
N6-Methyladenosine: Another compound with a methyl group at the N6 position, but on adenosine instead of lysine.
N6-Methyl-L-lysine: Similar to N6-(Methylsulfonyl)-L-lysine but lacks the sulfonyl group.
Uniqueness
This compound is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s reactivity and specificity in various applications, making it a valuable tool in research and industry.
Properties
Molecular Formula |
C7H16N2O4S |
|---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
(2S)-2-amino-6-(methanesulfonamido)hexanoic acid |
InChI |
InChI=1S/C7H16N2O4S/c1-14(12,13)9-5-3-2-4-6(8)7(10)11/h6,9H,2-5,8H2,1H3,(H,10,11)/t6-/m0/s1 |
InChI Key |
DGWCUGAPWGUIOU-LURJTMIESA-N |
Isomeric SMILES |
CS(=O)(=O)NCCCC[C@@H](C(=O)O)N |
Canonical SMILES |
CS(=O)(=O)NCCCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


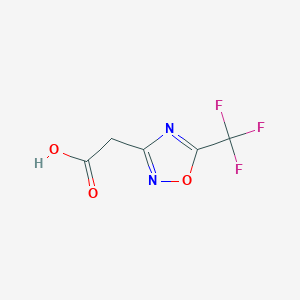
![2-((2,8-Diazaspiro[4.5]decan-8-yl)methyl)thiazole](/img/structure/B12972562.png)
![Methyl 5-amino-2-(methylthio)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12972563.png)

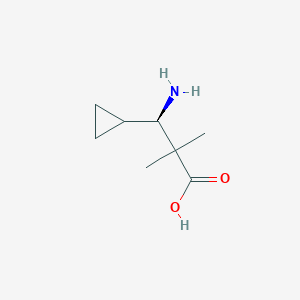
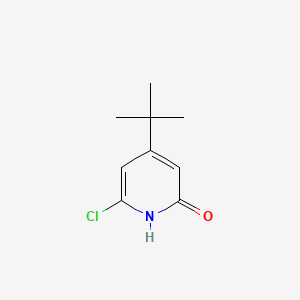
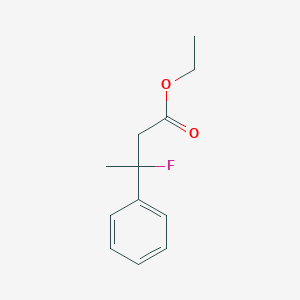
![4,7-Dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyridazine-3-carboxylic acid](/img/structure/B12972596.png)
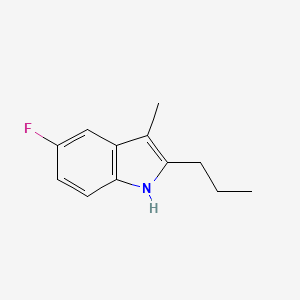
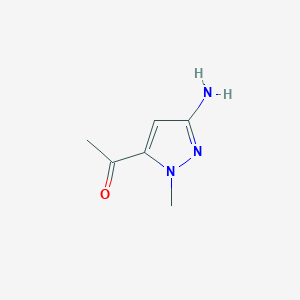
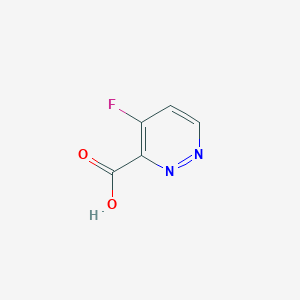
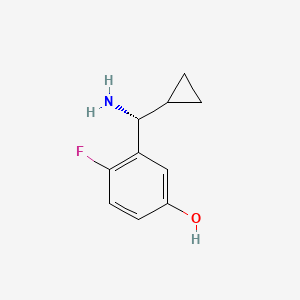
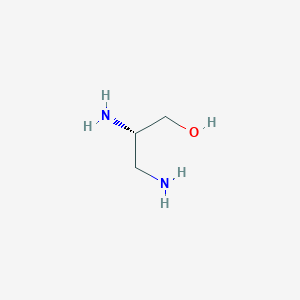
![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B12972626.png)
